molecular formula C13H15NO B13326367 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde

Cat. No.: B13326367
M. Wt: 201.26 g/mol
InChI Key: GKYRQINBRUYSCU-UHFFFAOYSA-N
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Description

4-(2-Azabicyclo[221]heptan-2-yl)benzaldehyde is a chemical compound that features a bicyclic structure with a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid.

    Reduction: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bicyclic structure provides rigidity, while the benzaldehyde group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde is unique due to the presence of the benzaldehyde group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)benzaldehyde

InChI

InChI=1S/C13H15NO/c15-9-10-1-4-12(5-2-10)14-8-11-3-6-13(14)7-11/h1-2,4-5,9,11,13H,3,6-8H2

InChI Key

GKYRQINBRUYSCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=CC=C(C=C3)C=O

Origin of Product

United States

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